Cerium(III) oxalate hydrate
Description
Significance of Cerium(III) Oxalate (B1200264) Hydrate (B1144303) in Advanced Materials Science and Chemical Synthesis
The importance of cerium(III) oxalate hydrate lies in its versatility and efficacy as a starting material. In advanced materials science, it is instrumental in the manufacturing of ceramics and glass, where it enhances thermal stability and mechanical properties. chemimpex.comchemimpex.com Furthermore, its luminescent properties are leveraged in the preparation of phosphors for lighting and display technologies. chemimpex.com
In the realm of chemical synthesis, this compound serves as a catalyst in a variety of chemical reactions, leading to increased reaction rates and improved yields in organic synthesis. chemimpex.comsamaterials.com Its application extends to environmental remediation, with research exploring its potential in wastewater treatment for the removal of heavy metals. chemimpex.comchemimpex.com
Role of this compound as a Precursor for Cerium-Based Materials
This compound is a well-established and cost-effective precursor for the synthesis of cerium-based materials, most notably nanocrystalline cerium dioxide (CeO₂). xray.czresearchgate.net The thermal decomposition of this compound is a widely used method to produce ceria with controlled properties. iaea.orgsibran.ru The characteristics of the final ceria product, such as particle size, morphology, and surface area, are significantly influenced by the conditions of the precursor's synthesis and subsequent thermal treatment. sibran.rudevagirijournals.com
The synthesis of ceria from this compound can be achieved through various methods, including simple thermal decomposition in air and hydrothermal conversion. xray.czsibran.ru The hydrothermal method offers advantages such as lower reaction temperatures and shorter processing times. rsc.org Research has shown that by controlling parameters like temperature and pH during the conversion process, the physicochemical properties of the resulting ceria can be precisely tuned. xray.cz For instance, the thermal decomposition of cerium(III) oxalate decahydrate (B1171855) has been shown to produce ceria nanoparticles with an average size of 4–5 nm. rsc.orgrsc.org
The morphology of the initial this compound crystals can also be retained in the final ceria product, a phenomenon known as pseudomorphism. sibran.ru This allows for the creation of ceria with specific microstructures, which is advantageous for applications in catalysis and other fields. sibran.ru
Detailed Research Findings
Recent research has focused on optimizing the synthesis of ceria from this compound to achieve desired material properties. The following table summarizes key findings from various studies:
| Research Focus | Key Findings | Resulting Material Properties | Reference |
| Thermal Decomposition | The "activity" of the resulting ceria, in terms of surface area and lattice strain, increases with a decrease in decomposition temperature. | Active oxides with relic structures from the original oxalate. | iaea.org |
| Hydrothermal Conversion | Complete conversion to CeO₂ can be achieved at 200°C under specific pH conditions. Increasing the temperature leads to larger crystal sizes. | Nanocrystalline CeO₂ with controlled particle size. | xray.cz |
| Morphological Control | The morphology of the cerium oxalate precursor can be retained in the final ceria product (pseudomorphism). | Porous ceria granules composed of nanoparticles. | sibran.ru |
| Kinetic Studies | The thermal decomposition of cerium oxalate to ceria follows a multi-step kinetic process, starting with dehydration. | Rod-like CeO₂ with an average crystallite size of 9.026 nm. | devagirijournals.com |
| Nanoceria Synthesis | Decomposition of cerium oxalate decahydrate at 150°C for dehydration, followed by coarsening at 500°C. | Ceria crystallites with an average size of 4–5 nm. | rsc.orgrsc.org |
These findings underscore the critical role of the synthesis and processing conditions of this compound in determining the final properties of the resulting cerium-based materials.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cerium;oxalic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Ce.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGMXARXHWPYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Ce].[Ce] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Ce2O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Cerium(III) oxalate hydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
15750-47-7 | |
| Record name | Tris[oxalate(2-)]dicerium hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Control of Crystallization
Precipitation Techniques for Cerium(III) Oxalate (B1200264) Hydrate (B1144303)
Precipitation is the most common and straightforward method for synthesizing cerium(III) oxalate hydrate, typically involving the reaction of a soluble cerium(III) salt, such as cerium(III) nitrate (B79036) hexahydrate, with oxalic acid in an aqueous solution. xray.czdevagirijournals.com The low solubility of cerium(III) oxalate drives the formation of a white precipitate, which can be isolated, washed, and dried. prepchem.comwikipedia.org While simple, the characteristics of the resulting material are highly dependent on the precise reaction conditions. nih.govacs.org
The morphology and particle size of this compound are significantly influenced by the pH and temperature during precipitation. researchgate.net Studies have shown that simply altering these parameters can yield different crystal shapes. nih.govacs.org For instance, the conversion of the oxalate precursor to cerium oxide under hydrothermal conditions is profoundly affected by the initial pH of the solution. xray.cz In one study, adjusting the pH of the precursor solution from 1 to 3 during hydrothermal treatment led to a change in the final cerium oxide product from porous powders to rods. xray.cz
Temperature also plays a crucial role. Research on the hydrothermal conversion of the oxalate has identified an optimal temperature of 200°C. xray.cz Increasing the temperature to 220°C did not improve the conversion but led to the growth of larger crystal structures. xray.cz This indicates that both pH and temperature must be carefully optimized to achieve the desired material characteristics.
| Parameter | Condition | Observed Effect | Reference |
|---|---|---|---|
| pH | Increased from 1 to 3 (Hydrothermal) | Morphology of resulting CeO₂ changed from porous powder to rods. | xray.cz |
| Temperature | 180°C, 200°C, 220°C (Hydrothermal) | Optimal conversion to CeO₂ at 200°C; higher temperatures led to larger crystal growth. | xray.cz |
| Temperature & Acidity | Varied during precipitation | Resulted in different morphologies of cerium oxalate. | nih.govacs.org |
The kinetics of the precipitation reaction, controlled by factors such as reagent addition rate and subsequent aging, are critical for determining the crystallinity of the product. The rate of addition of the precipitating agent (oxalic acid) to the cerium nitrate solution can affect the level of supersaturation, which in turn governs the nucleation and growth of crystals. acs.org Operational parameters like stirring velocity and feeding speed have been studied to control the particle size of the oxalate precipitate. researchgate.netiaea.org
Furthermore, the aging of the precipitate—allowing it to remain in the mother liquor for a period after precipitation—can have a pronounced effect on the final material. Studies on precursors for cerium oxide have shown that aging leads to a decrease in agglomeration and an increase in the crystallinity and crystallite size of the final product after calcination. academicjournals.org This suggests that the aging process allows for the dissolution of smaller, less stable particles and the growth of larger, more perfect crystals, a phenomenon known as Ostwald ripening.
Conventional (heterogeneous) precipitation involves the direct mixing of reagents, which can create high local supersaturation and lead to rapid formation of many small nuclei. acs.orgnih.gov An alternative approach is homogeneous precipitation, where the precipitating agent is generated slowly and uniformly throughout the solution via a chemical reaction. acs.orgnih.gov This method avoids high supersaturation, allowing for slower crystal growth and the formation of larger, more well-defined crystals. nih.gov
A successful route for the homogeneous precipitation of lanthanide oxalates, including cerium oxalate, has been developed using the thermal decomposition of a precursor, oxamic acid. nih.gov When heated in solution, oxamic acid slowly decomposes to generate ammonium (B1175870) oxalate, which then precipitates the cerium ions. nih.gov The kinetics of this process are dependent on temperature; for cerium(III), the precipitation rate at 100°C is approximately 2.15 times faster than at 90°C. nih.gov This technique allows for the synthesis of well-developed microcrystals whose size can be controlled by the initial concentration of the cerium solution. nih.gov
| Temperature (°C) | First-Order Kinetic Constant (k) | R-squared (R²) | Reference |
|---|---|---|---|
| 100 | 0.0214 min⁻¹ | 0.983 | nih.gov |
| 90 | 0.0100 min⁻¹ | 0.959 | nih.gov |
Solvothermal and Hydrothermal Synthesis Approaches
Solvothermal and hydrothermal methods are powerful techniques that involve carrying out a chemical reaction in a closed vessel (an autoclave) using a solvent at temperatures above its boiling point. researchgate.netmdpi.com When the solvent is water, the method is termed hydrothermal. researchgate.net These techniques allow for the synthesis of crystalline materials directly from solution, offering excellent control over particle size, morphology, and phase purity. researchgate.net For cerium compounds, these methods are often used to convert a precursor, such as this compound, into nanocrystalline cerium oxide. rsc.orgrsc.org
A significant advancement in solvothermal synthesis is the use of microwave radiation as the heating source. mdpi.com Microwave-assisted solvothermal synthesis offers rapid, uniform heating, which can dramatically reduce reaction times and improve energy efficiency compared to conventional oven heating. mdpi.commdpi.com This technique allows for the efficient crystallization of materials under milder conditions, such as lower temperatures and ambient pressure. mdpi.comnih.gov By precisely controlling reaction parameters like temperature, time, and solvent, it is possible to achieve controlled morphology and high phase purity in the final product. mdpi.comresearchgate.net While extensively used for various nanomaterials, the principles of this method are applicable for achieving rapid and controlled synthesis of cerium compounds, overcoming the limitations of traditional high-pressure and high-temperature systems. mdpi.comnih.gov
This compound is an excellent precursor for producing cerium oxide via hydrothermal treatment. xray.cz The hydrothermal conversion process involves the dehydration and decomposition of the oxalate in an aqueous medium under elevated temperature and pressure. xray.czrsc.org This route is considered a clean and flexible approach toward synthesizing metal oxides. xray.cz
The mechanism involves the recrystallization of the oxalate hydrate before its final decomposition into the oxide, a process that is responsible for significant changes in morphology. rsc.orgrsc.org The complete conversion of this compound to cerium oxide can be achieved in an aqueous nitric acid solution (pH=1) at temperatures above 180°C. rsc.orgrsc.org Optimal conditions have been identified as 220°C for 24 hours, which yields a powder with a grain size of 200–500 nm. rsc.orgrsc.org The final crystallite size and morphology of the cerium oxide are directly linked to the hydrothermal treatment parameters, particularly the temperature and pH of the solution. xray.czrsc.org This pathway has also been successfully applied to produce mixed-metal oxides, such as U₁₋ₓCeₓO₂₊δ·nH₂O solid solutions, from mixed-metal oxalate precursors. rsc.org
Crystal Growth Kinetics and Morphology Control of this compound
The synthesis of this compound with controlled crystal characteristics is a complex process influenced by a variety of thermodynamic and kinetic factors. Understanding and manipulating these factors are crucial for tailoring the material's properties for specific applications. This section delves into the fundamental mechanisms of its crystallization and the external factors that can be employed to control the morphology and growth of the resulting particles.
Mechanisms of Nucleation and Crystal Growth
The rate of nucleation can be described by the equation: RN = AN0 · exp[-Ea/RT] · exp[-BN/(ln S)2]
And the crystal growth rate can be expressed as: G = kg0 · exp[-Ea/RT] · δg(t)
Research has determined the kinetic parameters for these processes, indicating that the crystal growth of cerium oxalate is predominantly controlled by the interface reaction process. xml-journal.net
Table 1: Nucleation and Crystal Growth Kinetic Parameters for Cerium(III) Oxalate
| Parameter | Homogeneous Nucleation | Heterogeneous Nucleation | Crystal Growth |
|---|---|---|---|
| Pre-exponential Factor (AN0 or kg0) | 3.86×10³⁰ /(m³·s) | 3.10×10²⁰ /(m³·s) | 4.81×10⁵ m/s |
| Activation Energy (Ea) | 67.4 kJ/mol | 19.1 kJ/mol | 80.3 kJ/mol |
| BN | 55.3 | 11.5 | - |
| g | - | - | 2.09 |
Data sourced from a study on the nucleation and crystal growth kinetics of cerium oxalate. xml-journal.net
Historically, crystal growth was thought to occur primarily through the classical monomer-by-monomer addition to a crystal lattice. However, recent research utilizing techniques like in-situ liquid cell transmission electron microscopy (LC-TEM) has revealed that non-classical pathways, such as particle aggregation, also play a significant role in the formation of cerium(III) oxalate nanocrystals. pnnl.govosti.gov
Observations have shown that both the monomer-by-monomer addition and particle aggregation pathways can coexist, with their prevalence depending on factors such as the precursor concentration. pnnl.govosti.gov At lower precursor concentrations, the classical monomer-by-monomer mechanism may be more dominant. In contrast, at higher precursor concentrations, particle aggregation becomes a more significant route for crystal growth. osti.gov These non-classical growth mechanisms have important implications for the final particle morphology and the evolution of the particle size distribution. pnnl.gov
Influence of External Magnetic Fields on Particle Morphology and Growth Rate
The application of an external magnetic field during the precipitation of this compound has been shown to have a substantial impact on the growth behavior and morphology of the resulting particles. researchgate.net Studies have demonstrated that increasing the intensity of the magnetic field can significantly promote grain growth. researchgate.net
In the absence of a magnetic field, the synthesized particles are typically smaller and exhibit rod-like and plate-like morphologies. researchgate.net However, with the application of an external magnetic field, the particle size increases. For instance, under a magnetic field of 0.6 T, significantly larger rod-like particles with an average size of 12.47 µm have been prepared. researchgate.net This indicates that the magnetic field influences the crystallization process, leading to faster grain growth and the formation of larger particles. researchgate.net
Table 2: Effect of External Magnetic Field on this compound Particle Size
| Magnetic Field Intensity (T) | Resulting Particle Characteristics |
|---|---|
| 0 | Rod-like and plate-like particles of a smaller size |
| 0.1 | - |
| 0.3 | - |
| 0.6 | Extremely large rod-like particles (average size 12.47 µm) |
Data from a study on the synthesis of cerium oxalate hydrate under an external magnetic field. researchgate.net
Role of Solvent Systems (e.g., Nanostructured Low-Water Solvents) in Precipitation and Morphology Control
The choice of solvent system is a critical parameter for controlling the morphology of precipitated this compound. Surfactant-free nanostructured low-water solvents have shown significant potential for achieving morphological control. researchgate.netacs.org These ternary solvent systems, such as water/propanediol/octanol, can influence both the growth kinetics and the directional aggregation of the precipitates, which are the primary factors determining the final particle morphology. researchgate.netacs.org
In low-water content solvents, the formation of compact, "dense-branching" particles has been observed. researchgate.netanu.edu.au This morphology is attributed to the strong role of surface forces in the aggregation mechanisms, which are consistent with the prevailing capillary forces at water/oil/solid triple points within the ternary solvent system. researchgate.netanu.edu.au These findings underscore the high potential of nanostructured solvents for precisely controlling the size and shape of hydrated precipitated particles. researchgate.netacs.org The confinement effect within nanodroplets in these systems may also play a role in the observed morphological control. researchgate.net
Impact of Oxalic Acid Concentration and Stirring Rate on Precipitate Characteristics
The characteristics of the this compound precipitate are significantly influenced by process parameters such as the concentration of oxalic acid and the stirring rate during precipitation.
Lowering the concentration of oxalic acid has been found to produce smaller-sized particles with a broad particle size distribution. researchgate.netcitedrive.com This suggests that the supersaturation level, which is directly related to the reactant concentrations, plays a key role in determining the nucleation and growth rates, and consequently the final particle size.
The stirring rate also affects the precipitate characteristics by influencing mass and heat transfer within the system. researchgate.net An increased stirring rate can accelerate these transfer processes. However, excessively high stirring rates can lead to an increased secondary nucleation rate and a higher rate of crystal breakage due to severe collisions. researchgate.net This can result in smaller and more inhomogeneous crystals. Therefore, selecting an appropriate stirring rate is crucial for obtaining high-quality crystals with the desired size and morphology. researchgate.net While the stirring speed's effect on the particle size of cerium oxalate has been investigated, the specific outcomes can vary depending on the interplay with other process parameters. iaea.org
Advanced Characterization of Cerium Iii Oxalate Hydrate
Spectroscopic Analysis
Spectroscopic methods are pivotal in elucidating the chemical structure and bonding within cerium(III) oxalate (B1200264) hydrate (B1144303). Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and X-ray Absorption Spectroscopy (XAS) offer detailed insights into the ligand coordination, hydration state, and the electronic structure of the cerium ion.
Fourier Transform Infrared (FTIR) Spectroscopy for Ligand and Hydration Analysis
FTIR spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of cerium(III) oxalate hydrate, FTIR is instrumental in confirming the presence and coordination of both the oxalate ligands and the water molecules of hydration.
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of the oxalate ion and water molecules. The broad absorption band observed in the region of 3600-3200 cm⁻¹ is attributed to the symmetric and asymmetric stretching vibrations of the O-H bonds in the water of hydration. The presence of this broad band is a clear indication of hydrogen bonding between the water molecules within the crystal lattice. A sharper band, typically appearing around 1620 cm⁻¹, corresponds to the H-O-H bending vibration of these water molecules.
The vibrational modes of the oxalate ligand (C₂O₄²⁻) provide information about its coordination to the cerium ion. The strong absorption bands in the 1650-1550 cm⁻¹ region are assigned to the asymmetric stretching vibrations of the C=O bonds. The symmetric stretching vibrations of the C-O bonds are typically observed in the 1400-1300 cm⁻¹ range. Furthermore, the O-C=O bending modes can be found at lower wavenumbers, generally below 900 cm⁻¹. The positions of these oxalate bands can shift depending on the coordination mode of the oxalate ligand to the cerium ion, providing insights into the metal-ligand bonding.
Table 1: Typical FTIR Band Assignments for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3600-3200 | O-H stretching | Water of Hydration |
| 1650-1550 | Asymmetric C=O stretching | Oxalate Ligand |
| ~1620 | H-O-H bending | Water of Hydration |
| 1400-1300 | Symmetric C-O stretching | Oxalate Ligand |
| Below 900 | O-C=O bending | Oxalate Ligand |
| ~500 | Ce-O stretching | Metal-Oxygen Bond |
X-ray Absorption Spectroscopy (XAS) for Electronic and Structural Information
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the electronic state and local atomic environment of a specific element within a compound. For this compound, XAS, encompassing both X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is crucial for determining the valence state of cerium and elucidating its coordination sphere.
The XANES region of the XAS spectrum, which is close to the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. The Ce L₃-edge XANES spectrum is particularly useful for distinguishing between the Ce³⁺ and Ce⁴⁺ oxidation states.
For this compound, the Ce L₃-edge XANES spectrum is expected to be dominated by a single, intense absorption peak, often referred to as a "white line." This feature arises from the electronic transition from the 2p core level to an empty 5d state. The presence of a single sharp peak is a characteristic signature of the Ce³⁺ valence state. In contrast, Ce⁴⁺ compounds exhibit a distinct double-peak feature at the Ce L₃-edge, which is a result of final state effects involving the mixing of Ce 4f orbitals with ligand orbitals. Therefore, the analysis of the XANES spectrum provides unambiguous confirmation of the +3 oxidation state of cerium in this compound.
The EXAFS region of the XAS spectrum, extending several hundred electron volts above the absorption edge, contains information about the local atomic environment of the absorbing atom. Analysis of the EXAFS oscillations can determine the type, number, and distance of the neighboring atoms, thus elucidating the coordination sphere of the cerium ion.
In this compound, the cerium ion is coordinated to oxygen atoms from both the oxalate ligands and the water molecules. EXAFS analysis can provide precise measurements of the Ce-O bond distances and the coordination number of the cerium ion. By fitting the experimental EXAFS data to theoretical models, it is possible to determine the average number of oxygen atoms in the first coordination shell around the cerium atom and their average distance from the cerium center. This information is critical for understanding the geometry of the coordination complex and the nature of the bonding between the cerium ion and its surrounding ligands. While specific EXAFS data for this compound is not extensively reported, analysis of similar hydrated cerium(III) compounds suggests a high coordination number for the cerium ion, typically 8 or 9, with Ce-O bond distances in the range of 2.4 to 2.6 Å.
Morphological and Microstructural Characterization
The morphology and microstructure of this compound particles, including their size, shape, and surface features, are critical parameters that influence the properties of the final cerium oxide product. Scanning Electron Microscopy (SEM) is a key technique for visualizing and analyzing these characteristics.
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Distribution
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a material, revealing detailed information about its morphology, topography, and particle size distribution. In the study of this compound, SEM is used to observe the shape and size of the precipitated crystals.
SEM micrographs of this compound have revealed a variety of morphologies depending on the precipitation conditions such as temperature, pH, and reactant concentrations. Common morphologies include rod-like, plate-like, and dense-branching or flower-like structures researchgate.netrsc.org. The formation of these different shapes is influenced by the nucleation and growth kinetics during the precipitation process. For instance, slower precipitation rates tend to favor the growth of larger, more well-defined crystals.
Beyond visualizing the particle shape, SEM images can be used for particle size analysis. By analyzing a statistically significant number of particles from the micrographs, a particle size distribution can be determined. This distribution provides valuable information about the average particle size and the uniformity of the powder, which are important factors in the subsequent calcination process to produce cerium oxide. The microstructure of the particles, including the presence of agglomerates and the surface texture, can also be assessed using SEM. This detailed morphological and microstructural information is essential for controlling the properties of the cerium oxide derived from the oxalate precursor.
Transmission Electron Microscopy (TEM) for Nanocrystal Analysis and In-situ Growth Observation
Transmission Electron Microscopy (TEM) has proven to be an invaluable tool for analyzing the morphology and growth mechanisms of this compound nanocrystals researchgate.netresearchgate.netosti.gov. Rare earth elements, such as cerium, are often used as non-radioactive analogs to study the behavior of actinides, making the understanding of their oxalate precipitation crucial for nuclear waste processing researchgate.netosti.govpnnl.gov.
In-situ liquid cell TEM (LC-TEM) allows for the direct observation of nanocrystal nucleation and growth in real-time researchgate.netresearchgate.netosti.govpnnl.gov. Studies using this technique have revealed that cerium(III) oxalate nanocrystals can form through multiple pathways. Depending on the precursor concentration, growth can occur via a classic monomer-by-monomer addition or through a non-classical particle aggregation pathway researchgate.netresearchgate.netpnnl.gov. These observations of non-classical growth mechanisms are critical for accurately predicting the final morphology of the particles researchgate.netresearchgate.netosti.govpnnl.gov.
At higher precursor concentrations and high electron dose rates, interfacial instability can lead to the formation of branched or dendritic structures researchgate.netresearchgate.netpnnl.gov. The ability to observe these dynamic processes at the nanoscale provides fundamental insights into the crystallization process, which is essential for controlling the synthesis of materials with desired properties researchgate.net. Furthermore, three-dimensional electron diffraction (3D ED), a technique related to TEM, has been instrumental in determining the crystal structures of the various nanocrystalline intermediate products that form during processes like hydrothermal conversion rsc.orgrsc.org.
Cryo-TEM has also been employed to capture the very early stages of the rapid nucleation and growth of f-element oxalates, providing snapshots of the initial formation processes that are otherwise difficult to observe researchgate.net. The insights gained from these advanced TEM techniques are fundamental to developing predictive models for the synthesis and behavior of these important materials researchgate.net.
X-ray Scattering (SAXS and WAXS) for Solvent-Mediated Growth Dynamics
While specific studies focusing solely on Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) for the solvent-mediated growth dynamics of this compound are not extensively detailed in the provided search results, the principles of these techniques are widely applied to study nanoparticle formation and growth.
SAXS is a powerful technique for probing the size, shape, and distribution of nanoparticles in a solution. It provides statistical information averaged over a large ensemble of particles, complementing the localized, high-resolution information from TEM. WAXS, on the other hand, provides information about the crystalline structure of the particles.
Combined SAXS and WAXS experiments can be used to follow the evolution of particle size, shape, and crystallinity during solvent-mediated growth. For instance, in a related context, X-ray scattering has been used to investigate the crystallization of cerium oxalate, revealing a metastable equilibrium between transient liquid droplets and solid amorphous particles researchgate.net. This suggests a complex, multi-step nucleation process that could be further elucidated with time-resolved SAXS and WAXS studies. Such experiments would be invaluable for understanding the kinetics of nucleation and growth, the transformation from amorphous to crystalline states, and the influence of solvent conditions on the final particle morphology.
Thermogravimetric and Thermal Decomposition Analysis
Thermogravimetric analysis (TGA) is a cornerstone technique for characterizing the thermal stability and decomposition of this compound. The process typically involves a multi-step decomposition, beginning with dehydration followed by the decomposition of the anhydrous oxalate to cerium oxide.
Dehydration Processes and Associated Mass Loss (e.g., 20–220°C)
The initial stage of the thermal decomposition of this compound involves the loss of its water molecules. This dehydration process typically occurs in the temperature range of approximately 20°C to 220°C researchgate.net. For cerium(III) oxalate decahydrate (B1171855) (Ce₂(C₂O₄)₃·10H₂O), this first stage corresponds to the removal of all 10 water molecules devagirijournals.com. The onset temperature for this dehydration has been observed to be around 102°C for pure cerium oxalate researchgate.net. Some studies have also identified an initial loss of adsorbed water before the removal of the water of hydration researchgate.netosti.gov. The mass loss associated with this complete dehydration is a significant portion of the total initial mass of the hydrated compound researchgate.net.
| Dehydration Stage | Temperature Range (°C) | Associated Event |
| 1 | ~20 - 220 | Loss of adsorbed and hydration water molecules |
| Decomposition Stage | Temperature Range (°C) | Process | Final Product |
| 2 | ~270 - 450 | Decomposition of anhydrous cerium oxalate | Cerium(IV) oxide (CeO₂) |
Kinetic Parameters of Dissociation and Dehydration
The kinetics of the dehydration and decomposition processes of this compound have been investigated using various isoconversional methods, such as the Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO) models devagirijournals.com. These analyses, based on thermogravimetric data, allow for the determination of activation energies (Ea) for each step.
For the dehydration step (the removal of water molecules), the activation energy has been calculated to be approximately 43.67 kJ/mol (KAS) and 43.00 kJ/mol (FWO) devagirijournals.com. The subsequent decomposition of the anhydrous oxalate to form ceria requires a significantly higher activation energy, determined to be around 128.27 kJ/mol (KAS) and 127.8 kJ/mol (FWO) devagirijournals.com. These kinetic parameters are crucial for understanding the reaction mechanisms and for optimizing the conditions for the synthesis of ceria with desired properties. Studies have also indicated that the decomposition of anhydrous cerium oxalate follows first-order reaction kinetics researchgate.netosti.gov.
| Process | Method | Activation Energy (Ea) (kJ/mol) |
| Dehydration | KAS | 43.67 |
| FWO | 43.00 | |
| Decomposition to Ceria | KAS | 128.27 |
| FWO | 127.8 |
Influence of Heat Treatment on Structural, Morphological, and Superficial Properties
The temperature of the heat treatment plays a critical role. For instance, hydrothermal treatment of cerium(III) oxalate at temperatures between 180°C and 220°C can lead to the formation of ceria nanoparticles with sizes ranging from 200 to 500 nm, with the final crystal size increasing with temperature rsc.orgrsc.org. The pH of the medium during hydrothermal treatment also influences the morphology of the final product, with porous powders forming at low pH and rod-like structures at higher pH values xray.cz.
Characterization techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and scanning electron microscopy (SEM) are used to study these changes devagirijournals.comresearchgate.netxml-journal.net. XRD analysis confirms the formation of the cubic fluorite structure of ceria upon calcination devagirijournals.com. The surface area of the calcined samples is another important property that is influenced by the heat treatment conditions researchgate.net. By carefully controlling the calcination parameters, it is possible to tailor the properties of the resulting ceria for various applications, such as in catalysis and solid oxide fuel cells devagirijournals.com.
Crystallographic Studies and Structural Refinement
Determination of Crystal System and Space Group
The most commonly encountered form of cerium(III) oxalate (B1200264) is the decahydrate (B1171855), Ce₂(C₂O₄)₃·10H₂O. X-ray diffraction studies have established that this compound crystallizes in the monoclinic system. researchgate.net The specific space group has been identified as P2₁/c , which is a common arrangement for lanthanide oxalate decahydrates. researchgate.net
However, the structural landscape of cerium(III) oxalate hydrate (B1144303) is not limited to this single phase. Under specific conditions, such as hydrothermal treatment, cerium(III) oxalate can recrystallize into several different structures with lower hydration states. Investigations using advanced diffraction techniques have identified a variety of polymorphs, including:
An orthorhombic phase with the space group P2₁2₁2₁. rsc.org
A triclinic phase with the space group P-1. rsc.org
Other orthorhombic (Pbcn) and monoclinic (P2₁/n) phases. rsc.org
The existence of these different crystal systems and space groups highlights the compound's structural diversity, which is primarily driven by the loss of water and the subsequent rearrangement of the oxalate coordination network.
Lattice Parameter Determination
The unit cell dimensions for the various phases of cerium(III) oxalate hydrate have been determined through detailed analysis of diffraction data. For the stable monoclinic decahydrate (P2₁/c), the lattice parameters are well-defined. researchgate.net It has been observed that within the isostructural series of lanthanide oxalate decahydrates, the lattice parameters a and c tend to shrink as the ionic radius of the lanthanide cation decreases, while the b parameter and the monoclinic angle β remain relatively constant. researchgate.net
The precise determination of these parameters is crucial for phase identification and for understanding the subtle structural changes that occur with variations in composition or temperature. The crystallographic data for the primary phases of this compound are summarized in the table below.
| Compound Formula | Crystal System | Space Group |
|---|---|---|
| Ce₂(C₂O₄)₃·10H₂O | Monoclinic | P2₁/c |
| Ce₂(C₂O₄)₃(H₂O)₄ | Orthorhombic | P2₁2₁2₁ |
| Ce₂(C₂O₄)₃(H₂O)₄·H₂O | Triclinic | P-1 |
Coordination Environment of Cerium(III) and Oxalate Ligands
The structural framework of this compound is built upon the coordination of oxalate ligands to cerium(III) ions. In the common decahydrate structure (P2₁/c), each Ce(III) ion is bonded to three oxalate groups and three water molecules within its primary coordination sphere. rsc.org
The oxalate anion (C₂O₄²⁻) is a versatile ligand that acts as a bridge between cerium centers, forming a robust coordination polymer. rsc.org This bridging function is fundamental to the formation of the extended three-dimensional network. In the various structural phases that emerge during hydrothermal treatment, the oxalate ions exhibit a remarkable flexibility in their coordination, adopting several distinct modes. These have been described as 1:2, 1:2+1, and 1:2+2, reflecting the different ways the oxalate ligand can connect to the cerium ions and contributing to the structural diversity of the compound. rsc.org
Water Coordination Modes and Hydration States
This notation distinguishes between two distinct types of water molecules:
Coordinated Water: Six water molecules are directly bonded to the Ce(III) ions, completing their primary coordination sphere. rsc.org
Interstitial Water: Four additional water molecules are not directly bonded to the metal center. Instead, they reside within cavities or pores created by the oxalate coordination polymer network. rsc.org
Hydrothermal processing, which involves heating the compound in water under pressure, can induce dehydration, leading to the formation of new crystalline phases with lower water content. Among these, a tetrahydrate, Ce₂(C₂O₄)₃(H₂O)₄, and a pentahydrate, Ce₂(C₂O₄)₃(H₂O)₄·H₂O, have been structurally characterized. rsc.org In the pentahydrate, four water molecules remain coordinated to cerium, while the fifth occupies a pore in the structure. rsc.org Thermogravimetric analysis of hydrothermally treated samples has also indicated the formation of phases with an average composition of Ce₂(C₂O₄)₃·3.5H₂O. rsc.org
Three-Dimensional Electron Diffraction for Nanocrystalline Structures
While traditional single-crystal X-ray diffraction is suitable for analyzing well-ordered, macroscopic crystals, it is often inadequate for studying the materials produced during the hydrothermal conversion of cerium(III) oxalate. This process typically yields complex mixtures of nanocrystalline phases that are too small for single-crystal analysis, and their powder X-ray diffraction patterns suffer from severe peak overlap, complicating phase identification and structure solution. rsc.org
To overcome these challenges, three-dimensional electron diffraction (3D ED) has become an indispensable tool. rsc.org This technique is exceptionally well-suited for determining the atomic structures of nanocrystals. rsc.org The methodology involves rotating a single nanocrystal in an electron beam and collecting a series of electron diffraction patterns at small tilt increments. By combining these patterns, a complete three-dimensional reconstruction of the reciprocal space can be generated, providing high-quality data sufficient for ab initio structure determination. rsc.org The application of 3D ED has been crucial in identifying and solving the crystal structures of the previously unknown, nanocrystalline intermediate hydrate phases of cerium(III) oxalate that form during its decomposition to cerium oxide. rsc.org
Theoretical and Computational Investigations
Density Functional Theory (DFT) for Electronic Structure and Bonding Characteristics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and bonding in materials like Cerium(III) oxalate (B1200264) hydrate (B1144303). While specific DFT studies on the hydrated oxalate complex are not extensively documented, the principles derived from studies on related cerium compounds, such as ceria (CeO₂), provide valuable insights.
For the Ce³⁺ ion with its 4f¹ electronic configuration, DFT+U (DFT with a Hubbard correction) is often employed to more accurately describe the strongly correlated 4f electrons, preventing the over-delocalization that can be a limitation of standard DFT functionals. researchgate.netnih.gov This approach provides a more realistic depiction of the localized nature of the f-electron, which is crucial for understanding the electronic and magnetic properties of the compound. The bonding with the oxalate ligand involves the donation of electron density from the oxygen atoms of the oxalate to the empty orbitals of the cerium ion.
Table 1: Key Insights from DFT on Cerium Compound Bonding
| Feature | Description |
| Bonding Nature | Primarily ionic between Ce³⁺ and C₂O₄²⁻, with some degree of covalency in the Ce-O bonds. |
| Role of 4f Electrons | The single 4f electron in Ce³⁺ is highly localized and requires methods like DFT+U for accurate description. researchgate.netnih.gov |
| Ligand Interaction | Electron donation occurs from the oxygen atoms of the oxalate ligands to the cerium center. |
| Hydration Effects | Coordinated water molecules influence the electronic structure and stability of the complex. |
Computational Modeling of Ligand Exchange and Charge Transfer Mechanisms
Computational modeling is instrumental in unraveling the dynamics of ligand exchange and charge transfer processes, which are fundamental to the reactivity of coordination complexes. For Cerium(III) oxalate hydrate, these models can simulate the pathways through which oxalate ligands or water molecules are exchanged with other species in solution.
Ligand exchange in cerium(III) complexes is generally rapid due to the predominantly ionic nature of the metal-ligand bonds. nih.gov Computational studies can map out the potential energy surface for these exchange reactions, identifying transition states and calculating activation barriers. This provides a quantitative understanding of the reaction kinetics. The mechanisms can be associative, dissociative, or interchange in nature, and computational modeling can help distinguish between these pathways.
Charge transfer mechanisms are also a key area of investigation. In the context of this compound, this could involve intramolecular charge transfer from the oxalate ligand to the cerium ion, or intermolecular charge transfer in the presence of an external oxidizing or reducing agent. Time-dependent DFT (TD-DFT) is a common method used to calculate the energies and characteristics of electronic transitions, which are responsible for the absorption of light and potential photochemical reactivity. These calculations can predict the wavelengths of maximum absorption and identify the orbitals involved in the charge transfer.
Research on other cerium(III) complexes has shown that the rate of ligand exchange can be influenced by the nature of the ligand and the solvent. nih.govrsc.org Similar principles would apply to this compound, where the solvent environment would play a significant role in mediating ligand exchange processes.
Prediction of Thermochemical Parameters and Vibrational Frequencies
Computational chemistry offers powerful tools for the prediction of thermochemical parameters and vibrational frequencies, providing data that can be directly compared with experimental measurements such as thermogravimetric analysis (TGA) and infrared (IR) spectroscopy.
The prediction of vibrational frequencies through computational methods is another valuable application. By calculating the second derivatives of the energy with respect to the atomic positions, a harmonic vibrational analysis can be performed. This yields a set of vibrational modes and their corresponding frequencies, which can be compared to an experimental IR or Raman spectrum. These calculations can aid in the assignment of spectral peaks to specific molecular motions, such as the stretching and bending modes of the C-O and C-C bonds in the oxalate ligand, the Ce-O bonds, and the O-H bonds of the water molecules. For more accurate predictions, especially for systems with significant anharmonicity, more advanced methods may be necessary. iastate.edu Studies on related cerium systems have shown that hybrid DFT functionals can provide good agreement with experimental vibrational frequencies. aps.org
Table 2: Computationally Predictable Properties of this compound
| Property | Computational Method | Relevance |
| Enthalpy of Formation | DFT, Ab initio methods | Determines the thermodynamic stability of the compound. |
| Gibbs Free Energy | DFT, Ab initio methods | Predicts the spontaneity of reactions involving the compound. |
| Heat Capacity | DFT, Statistical Mechanics | Characterizes the thermal properties of the material. researchgate.net |
| Vibrational Frequencies | DFT, Hartree-Fock | Aids in the interpretation of IR and Raman spectra. aps.org |
HOMO and LUMO Analysis for Charge Transfer Interactions
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides a qualitative understanding of the charge transfer interactions within a molecule. For this compound, this analysis can illuminate the nature of electronic transitions and the compound's potential as an electron donor or acceptor.
In a simplified molecular orbital picture of this compound, the HOMO is expected to have significant character from the p-orbitals of the oxygen atoms in the oxalate ligand. The LUMO, on the other hand, would be primarily composed of the empty 4f and 5d orbitals of the Ce³⁺ ion. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and the energy of the lowest electronic excitation. chemrxiv.org
A small HOMO-LUMO gap generally suggests that the molecule is more polarizable and can be more readily excited. chemrxiv.org The transition of an electron from the HOMO to the LUMO corresponds to a ligand-to-metal charge transfer (LMCT) process, where electron density is moved from the oxalate ligand to the cerium center. Computational calculations can not only determine the energies of the HOMO and LUMO but also visualize their spatial distribution, providing a clear picture of where the electron density is located before and after the electronic transition. chemrxiv.org This analysis is fundamental to understanding the photophysical properties and the redox behavior of this compound.
Advanced Applications and Research Directions
Precursor Chemistry for Advanced Cerium-Based Materials
The thermal decomposition of cerium(III) oxalate (B1200264) hydrate (B1144303) yields cerium oxide nanoparticles, making it an essential precursor in materials science. chemimpex.com The properties of the final cerium-based materials can be tailored by controlling the synthesis conditions of the initial oxalate.
Cerium(III) oxalate hydrate is utilized in the manufacturing of advanced ceramics and glasses, where it enhances thermal stability and mechanical properties. chemimpex.com As a precursor, it can be incorporated into materials to impart specific beneficial properties derived from cerium. samaterials.comsamaterials.co.uk The decomposition of the oxalate leads to finely dispersed cerium oxide, which is crucial for creating homogenous ceramic structures. Its application is noted in the development of various advanced ceramics, including zirconia, alumina, and silicon carbide ceramics. edge-techind.com
Table 1: Selected Applications in Ceramic and Glass Manufacturing
| Application Area | Role of Cerium Compound | Resulting Benefit |
| Advanced Ceramics | Component for improved properties | Enhanced thermal stability and mechanical strength chemimpex.com |
| Glass Manufacturing | Additive | Improved material properties chemimpex.com |
| Zirconia Ceramic | Dopant/Stabilizer | Enhanced ionic conductivity and fracture toughness |
| Alumina Ceramic | Sintering Aid | Improved densification and grain size control |
In the field of materials science, this compound is a precursor for developing composite materials where cerium's properties are advantageous. samaterials.comsamaterials.co.uk Furthermore, it plays a significant role in the preparation of phosphors, which are essential for lighting and display technologies, leveraging the luminescent characteristics of cerium compounds. chemimpex.comedge-techind.com The purity of the this compound, often at 99.9% or higher, is critical for these applications to ensure the desired performance of the final products. sigmaaldrich.comereztech.comsigmaaldrich.com
Catalytic Applications and Reaction Mechanisms
Cerium compounds, often derived from cerium(III) oxalate, are well-known for their catalytic properties. samaterials.comsamaterials.co.uk The ability of cerium to cycle between the +3 and +4 oxidation states is fundamental to its function in many catalytic processes.
This compound serves as a catalyst or a precursor to catalysts in various chemical reactions. chemimpex.comsigmaaldrich.com It is used to enhance reaction rates and improve yields in organic synthesis. chemimpex.com The compound is a key starting material for synthesizing cerium oxide nanoparticles, which are widely used as catalysts in automotive and industrial applications. chemimpex.com
Cerium-based catalysts are effective in the ozonation of organic pollutants found in wastewater. chemimpex.com Research has shown that cerium-supported catalysts can efficiently degrade refractory organic compounds. For instance, a cerium-supported palladium oxide (PdO/CeO₂) catalyst was found to be highly effective in the catalytic ozonation of oxalate, a common and difficult-to-degrade byproduct in wastewater treatment. acs.orgresearchgate.netnih.gov
In this process, oxalate adsorbs onto the cerium oxide (CeO₂) surface, forming surface complexes. acs.orgnih.gov Ozone (O₃) then adsorbs onto the palladium oxide (PdO) and decomposes into highly reactive surface atomic oxygen. acs.orgnih.gov The high activity of the catalyst is attributed to the synergistic function where this atomic oxygen readily reacts with the surface cerium-oxalate complex, breaking it down into carbon dioxide (CO₂). acs.orgresearchgate.netnih.gov This catalytic ozonation pathway is particularly effective for degrading polar, refractory organic pollutants and does not rely on the generation of hydroxyl radicals. acs.orgnih.gov Other studies have also demonstrated the high efficiency of cerium oxide-carbon composites in removing carboxylic acids and textile dyes through catalytic ozonation. researchgate.net
Table 2: Efficiency of Catalytic Ozonation using Cerium-Based Catalysts
| Catalyst System | Target Pollutant | Key Finding | Reference |
| PdO/CeO₂ | Oxalate | Highly active and selective degradation into CO₂ via surface atomic oxygen reaction. | acs.orgnih.gov |
| Cu/Ce–Al₂O₃ | Humic Acid | TOC removal increased to 54.79% compared to 20.49% with ozone alone. | nih.gov |
| Ceria-Activated Carbon | Oxamic Acid | Achieved 75% removal of the refractory compound after 10 hours. | researchgate.net |
This compound is a precursor to cerium(IV) oxide (ceria, CeO₂), a key material in thermochemical two-step water-splitting cycles for hydrogen production. chemimpex.comresearchgate.net This process uses the redox pair of cerium(IV) oxide and cerium(III) oxide (Ce₂O₃) to split water and/or carbon dioxide. wikipedia.org
The ceria cycle consists of two main steps:
Thermal Reduction (Endothermic) : At high temperatures, typically around 1500°C, CeO₂ is reduced to Ce₂O₃, releasing oxygen. researchgate.netwikipedia.org 2CeO₂ → Ce₂O₃ + 0.5O₂
Oxidation (Hydrolysis) : The reduced cerium oxide (Ce₂O₃) is then exposed to steam at a lower temperature, which oxidizes it back to CeO₂, releasing hydrogen gas. researchgate.netwikipedia.org Ce₂O₃ + H₂O → 2CeO₂ + H₂
Luminescence and Energy Transfer Phenomena
The photoluminescence of this compound is governed by the electronic transitions of the Cerium(III) ion (Ce³⁺). researchgate.net The luminescence originates from a valence band transition, specifically the allowed 5d → 4f electronic transition. researchgate.netresearchgate.net When excited, an electron from the 4f ground state is promoted to an empty 5d orbital. The subsequent relaxation of this electron back to the 4f ground state results in the emission of light. researchgate.net For Ce³⁺ ions, this emission typically appears as a strong, broad band in the blue-green region of the spectrum. researchgate.net In some cerium compounds, a fluorescence peak attributed to the 5d→4f transition has been observed at approximately 478 nm. researchgate.netresearchgate.net
Cerium(III) oxalate can act as a host material for other rare-earth ions, facilitating energy transfer between them. In systems where cerium oxalate is doped with praseodymium (Pr³⁺) ions, Ce³⁺ acts as a "sensitizer" and Pr³⁺ acts as an "activator". researchgate.net An efficient energy transfer process can occur from the excited Ce³⁺ ion to the Pr³⁺ ion. researchgate.net This transfer is possible due to the spectral overlap between the emission band of the Ce³⁺ ions and the absorption bands of the Pr³⁺ ions. researchgate.net Specifically, research on Pr³⁺-doped cerium oxalate single crystals has shown that the emission of Ce³⁺ around 478 nm overlaps with the absorption of Pr³⁺ at 484 nm, strongly supporting the energy transfer mechanism. researchgate.net The efficiency of this transfer is dependent on the concentration of the dopant Pr³⁺ ions.
| Pr³⁺ Concentration (%) | Quantum Efficiency (η) | Transfer Probability (P) (s⁻¹) |
|---|---|---|
| 10 | 0.81 | 1.1 x 10⁶ |
| 13 | 0.85 | 1.5 x 10⁶ |
| 15 | 0.89 | 1.9 x 10⁶ |
| 17 | 0.92 | 2.3 x 10⁶ |
| 20 | 0.78 | 0.9 x 10⁶ |
Data adapted from a study on Pr³⁺ doped cerium oxalate crystals. researchgate.net
The efficiency of luminescence in Ce³⁺-containing materials is sensitive to several factors that can lead to quenching, a reduction in emission intensity. rsc.org
Thermal Quenching : As temperature increases, the probability of non-radiative transitions also increases, leading to a decrease in luminescence intensity. rsc.orgmdpi.com This is a significant factor in high-power applications where the material may heat up. rsc.org
Concentration Quenching : At higher concentrations of the activator ion (e.g., Pr³⁺ in a doped system), the distance between ions decreases, which can lead to energy transfer to "killer sites" or defects in the crystal lattice, where the energy is lost non-radiatively. researchgate.netrsc.org Studies on Pr³⁺-doped cerium oxalate show that absorption intensity, a proxy for potential emission, increases up to a 17% concentration of Pr³⁺ and then decreases at 20% due to concentration quenching. researchgate.net
Host and Ligand Effects : The surrounding crystal lattice (the "host") and the ligands bonded to the Ce³⁺ ion play a critical role. researchgate.neticm.edu.pl If the host material has absorption at lower energy, it can lead to photoionization or electron transfer that quenches luminescence. researchgate.net The nature of the ion-ligand bond and the presence of certain solvents can also introduce non-radiative deactivation pathways. icm.edu.pl
Thermal Ionization : This process occurs when a 5d electron of the excited Ce³⁺ ion is thermally promoted into the conduction band of the host material. rsc.orgarxiv.org This can be followed by the electron being trapped at a defect, preventing it from returning to the Ce³⁺ ion to emit light. rsc.org
The optical absorption properties of cerium(III) oxalate, particularly when doped with other rare-earth ions, can be analyzed to understand the nature of its electronic transitions. researchgate.netresearchgate.net The absorption spectrum of undoped cerium oxalate features a prominent peak around 254 nm, attributed to the oxalate group, and a shoulder at approximately 294 nm, which corresponds to the 4f-5d absorption transition of the Ce³⁺ ions. researchgate.net
For doped systems, the Judd-Ofelt (J-O) theory is a powerful tool used to analyze the intensities of induced electric dipole transitions within the 4f shell of rare-earth ions. researchgate.netnih.gov From the absorption spectra, three intensity parameters, Ω₂, Ω₄, and Ω₆, can be calculated. researchgate.netnih.gov These Judd-Ofelt parameters provide valuable information about the local environment of the rare-earth ion. researchgate.net
Ω₂ is sensitive to the symmetry of the crystal field and the covalency of the bond between the rare-earth ion and the surrounding ligands. researchgate.net
Ω₄ and Ω₆ are related to the long-range interaction and bulk properties of the host material. researchgate.net
Once the J-O parameters are determined, other important spectroscopic properties can be calculated, such as the oscillator strength (which measures the probability of a transition) and the branching ratio (which describes the relative intensity of different emission lines from a given excited state). researchgate.net
| Pr³⁺ Concentration (%) | Ω₂ (10⁻²⁰ cm²) | Ω₄ (10⁻²⁰ cm²) | Ω₆ (10⁻²⁰ cm²) |
|---|---|---|---|
| 10 | 1.87 | 1.12 | 2.01 |
| 13 | 2.15 | 1.34 | 2.23 |
| 15 | 2.41 | 1.56 | 2.45 |
| 17 | 2.67 | 1.78 | 2.67 |
| 20 | 2.32 | 1.49 | 2.39 |
Data adapted from a study on Pr³⁺ doped cerium oxalate crystals. researchgate.net
Environmental Remediation Applications (Non-Medical)
This compound shows potential for use in non-medical environmental applications, primarily in the field of wastewater treatment. chemimpex.com Research has explored its capacity to help remove heavy metals and other contaminants from polluted water sources. chemimpex.com Furthermore, as a precursor to cerium oxide nanoparticles, cerium(III) oxalate is integral to the production of materials used in a wider range of environmental catalysis applications. nih.govnih.gov Cerium oxide is a key component in automotive catalytic converters for controlling exhaust emissions and is studied for other catalytic processes that have environmental benefits. nih.govacs.org
Solid-State Reaction Mechanisms and Transformations
This compound (Ce₂(C₂O₄)₃·10H₂O) is a well-established and valuable precursor for the synthesis of cerium oxide (CeO₂), a technologically significant material in catalysis and fuel cells. nih.govxray.cz The conversion can be achieved through different solid-state reaction pathways, primarily thermal decomposition in a gaseous atmosphere (like air) and hydrothermal conversion in an aqueous medium. xray.czdevagirijournals.com These methods allow for the production of nanocrystalline cerium oxide with controlled properties. nih.gov
Thermal Decomposition
The thermal decomposition of this compound in air is a multi-step process. devagirijournals.com The transformation involves two principal stages: dehydration followed by the decomposition of the anhydrous oxalate to form cerium oxide.
Dehydration: The first stage is an endothermic process characterized by the removal of the ten water molecules of hydration. This typically occurs at lower temperatures. devagirijournals.com
Decomposition: The second stage involves the oxidative decomposition of the anhydrous cerium(III) oxalate into cerium(IV) oxide. This process corresponds to the primary conversion to ceria. devagirijournals.com
The reaction kinetics and the characteristics of the final CeO₂ product, such as grain size, are influenced by the heating cycle and the morphology of the initial oxalate precursor. nih.govdevagirijournals.com For instance, studies have shown that the smaller the original oxalate microcrystals, the smaller the resulting CeO₂ nanocrystals after calcination. nih.gov
Table 1: Conditions for Thermal Decomposition of this compound
| Parameter | Condition/Observation | Reference |
|---|---|---|
| Atmosphere | Static Air | devagirijournals.com |
| Decomposition Stage 1 | Dehydration (loss of 10 H₂O) | devagirijournals.com |
| Decomposition Stage 2 | Conversion of anhydrous oxalate to CeO₂ | devagirijournals.com |
| Activation Energy (Dehydration) | ~43-44 kJ/mol | devagirijournals.com |
| Activation Energy (Decomposition) | ~128 kJ/mol | devagirijournals.com |
| Product Morphology | Linked to the morphology of the precursor oxalate crystals | nih.gov |
Hydrothermal Conversion
Hydrothermal conversion offers an alternative, low-temperature route to synthesize cerium oxide from the oxalate precursor. rsc.orgxray.cz This method involves heating a suspension of this compound in water under pressure. The conversion mechanism under hydrothermal conditions is complex, involving dehydration and recrystallization of the oxalate before its final decomposition and oxidation to CeO₂. rsc.org
Several parameters, including temperature, pH, and reaction time, significantly influence the outcome of the hydrothermal conversion. xray.cz Complete conversion to CeO₂ can be achieved at temperatures above 180°C in an acidic aqueous solution (pH = 1) using nitric acid, which facilitates the oxidation of Ce(III) to Ce(IV). rsc.org Optimal conditions have been reported as 220°C for 24 hours, yielding CeO₂ powder with a grain size of 200–500 nm. rsc.org Increasing the temperature generally leads to an increase in the final crystal size of the cerium oxide. rsc.org Conversely, increasing the pH from 1 to 3 has been shown to decrease the rate of conversion. xray.cz
Table 2: Conditions for Hydrothermal Conversion of this compound to Cerium Oxide
| Parameter | Condition/Observation | Reference |
|---|---|---|
| Medium | Aqueous Nitric Acid Solution | rsc.org |
| Effective Temperature Range | >180 °C | rsc.org |
| Optimal Temperature | 220 °C | rsc.org |
| Optimal pH | 1 | rsc.org |
| Optimal Reaction Time | 24 hours | rsc.org |
| Effect of Increasing Temperature | Increases aggregation and final CeO₂ crystal size | rsc.orgxray.cz |
| Effect of Increasing pH (1 to 3) | Decreases the degree of conversion to CeO₂ | xray.cz |
| Product Grain Size (Optimal) | 200–500 nm | rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
